molecular formula C9H8FN3O B13677874 6-Fluoroindole-3-carbohydrazide

6-Fluoroindole-3-carbohydrazide

Cat. No.: B13677874
M. Wt: 193.18 g/mol
InChI Key: NQYRTWWHCDSHRP-UHFFFAOYSA-N
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Description

6-Fluoroindole-3-carbohydrazide is a fluorinated indole derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom in the indole ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-carbohydrazide typically involves the condensation of 5-fluoroisatin with isoniazid under acidic conditions. This reaction yields the desired product, which is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroindole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

6-Fluoroindole-3-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Fluoroindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to biological targets, leading to increased efficacy. It is known to interact with enzymes and receptors involved in microbial and cancer cell proliferation, thereby inhibiting their activity and inducing cell death .

Comparison with Similar Compounds

  • 5-Fluoroindole-3-carbohydrazide
  • 6-Fluoroindole-3-carboxaldehyde
  • 5-Fluoro-3-phenylindole-2-carbonylthiosemicarbazide

Comparison: 6-Fluoroindole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated indole derivatives, it exhibits enhanced stability and biological activity, making it a promising candidate for further research and development .

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

6-fluoro-1H-indole-3-carbohydrazide

InChI

InChI=1S/C9H8FN3O/c10-5-1-2-6-7(9(14)13-11)4-12-8(6)3-5/h1-4,12H,11H2,(H,13,14)

InChI Key

NQYRTWWHCDSHRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(=O)NN

Origin of Product

United States

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